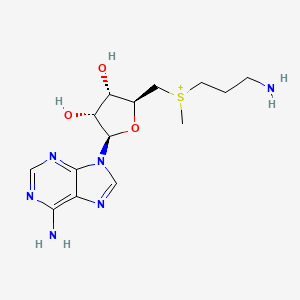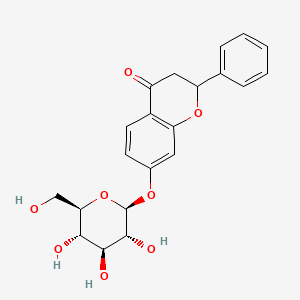
11,12-Dimethoxydihydrokawain
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,12-Dimethoxydihydrokawain, also known as 7,8-dihydro-11,12-dimethoxykawain, is a kavalactone found in the roots of the kava plant (Piper methysticum). Kavalactones are a class of lactone compounds known for their psychoactive and sedative properties. This compound is one of the many derivatives of kawain, a major kavalactone, and is characterized by its unique chemical structure and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dimethoxydihydrokawain typically involves the use of veratraldehyde as a starting material. The synthetic route includes several steps such as condensation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the compound can be produced on a larger scale using similar synthetic routes with adjustments to reaction conditions to accommodate larger volumes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 11,12-Dimethoxydihydrokawain undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated lactones .
Aplicaciones Científicas De Investigación
11,12-Dimethoxydihydrokawain has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of kavalactones and their derivatives. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.
Medicine: Explored for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the formulation of dietary supplements and herbal products derived from kava .
Mecanismo De Acción
The mechanism of action of 11,12-Dimethoxydihydrokawain involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, which play a crucial role in its sedative and anxiolytic effects. Additionally, it may influence the activity of ion channels and enzymes involved in neurotransmitter metabolism .
Comparación Con Compuestos Similares
Kawain: A major kavalactone with similar psychoactive properties.
Dihydrokawain: Another kavalactone derivative with comparable biological activities.
Methysticin: A kavalactone known for its sedative and anxiolytic effects .
Uniqueness: 11,12-Dimethoxydihydrokawain is unique due to its specific chemical structure, which includes methoxy groups at positions 11 and 12. This structural feature contributes to its distinct biological activities and pharmacological profile compared to other kavalactones .
Propiedades
Número CAS |
38146-60-0 |
|---|---|
Fórmula molecular |
C16H20O5 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H20O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h5,7-8,10,12H,4,6,9H2,1-3H3/t12-/m0/s1 |
Clave InChI |
HEURTYMJWQPWNN-LBPRGKRZSA-N |
SMILES |
COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |
SMILES isomérico |
COC1=CC(=O)O[C@H](C1)CCC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |
melting_point |
124-125°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




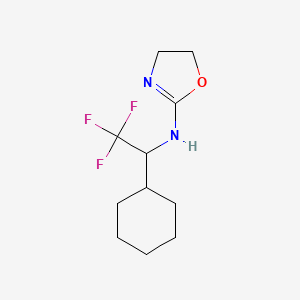
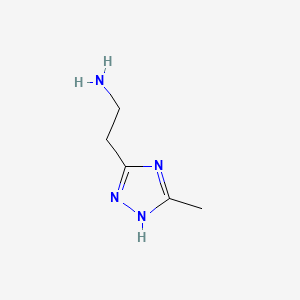
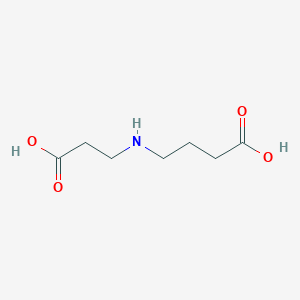

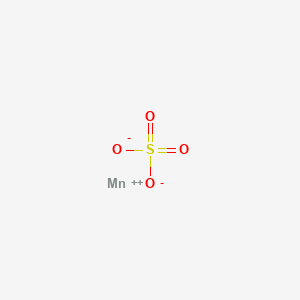
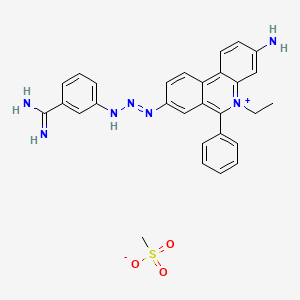
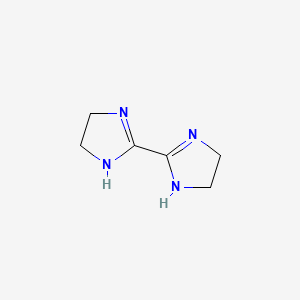
![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)

